3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a chlorophenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl group and the sulfanylidene moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features but includes a selanyl group instead of a sulfanylidene moiety.
4-[(4-chlorophenyl)methyl]-2-methyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: This compound shares the quinazoline core but lacks the oxo and sulfanylidene groups.
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24ClN3O2S |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-14-4-2-3-5-19(14)25-21(28)16-8-11-18-20(12-16)26-23(30)27(22(18)29)13-15-6-9-17(24)10-7-15/h6-12,14,19H,2-5,13H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
JFXRPMPVIYHOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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